molecular formula C20H19NO2S B5743862 N-(diphenylmethyl)-1-phenylmethanesulfonamide

N-(diphenylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B5743862
M. Wt: 337.4 g/mol
InChI Key: FFMSCBXAHNAVGX-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1-phenylmethanesulfonamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of diphenylmethane with a sulfonamide derivative. One common method is the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction produces diphenylmethane, which can then be further reacted with a sulfonamide to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for better control of reaction conditions and improved safety . These methods are advantageous for scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-1-phenylmethanesulfonamide is unique due to its specific combination of diphenylmethyl and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzhydryl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-24(23,16-17-10-4-1-5-11-17)21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSCBXAHNAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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